

# fenarimol structure-activity relationship optimization

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

Get Quote

## Fenarimol Optimization: Key SAR Insights

The tables below summarize core findings from a 2025 study that evaluated 185 **fenarimol** analogues, providing quantitative benchmarks for your designs [1].

**Table 1: Optimal Physicochemical Properties for Fenarimol Analogues** This table lists the property ranges associated with potent *in vitro* and *in vivo* activity [1].

| Property                       | Target for Potent <i>In Vitro</i> Activity | Target for Improved <i>In Vivo</i> Efficacy |
|--------------------------------|--------------------------------------------|---------------------------------------------|
| Lipophilicity (LogD at pH 7.4) | LogD > 2.5                                 | LogD < 2.5                                  |
| Molecular Weight (MW)          | < 400 Da                                   | Not specified                               |
| Number of Rotational Bonds     | ≤ 5                                        | Not specified                               |

**Table 2: Structural Modifications & Their Impact on Activity** This table outlines the effects of modifying the core **fenarimol** structure [1].

| Region of Core Structure | Impact of Modification                                                           |
|--------------------------|----------------------------------------------------------------------------------|
| Aromatic Ring B          | Optimal substituents significantly enhance potency.                              |
| Pyrimidine Ring A        | Specific substituents are crucial for maintaining target engagement and potency. |

## Essential Experimental Protocols

Here are the core methodologies used to generate the SAR data, which you can adapt for your own compound profiling.

### Protocol 1: In Vitro Potency Assessment against *M. mycetomatis*

This assay determines the half-maximal inhibitory concentration (MIC<sub>50</sub>) of your compounds [1].

- **Isolate Preparation:** Use a panel of at least ten different *M. mycetomatis* isolates (e.g., mm55) to account for genetic and geographical variability [1].
- **Two-Stage Screening:**
  - **Primary Screen:** Test compounds at concentrations of 100 µM and 25 µM.
  - **Potency Confirmation:** For hits showing activity at 25 µM, perform a full dose-response curve to determine the MIC<sub>50</sub> value [1].
- **Data Interpretation:** Compounds with a MIC<sub>50</sub> of **less than 9 µM** are considered potent *in vitro* inhibitors [1].

### Protocol 2: In Vivo Efficacy in a Larval Model

This protocol uses the *Galleria mellonella* (wax moth) larval model to evaluate efficacy in a live host [1].

- **Infection Model:** Infect larvae with *M. mycetomatis*.
- **Compound Administration:** Treat infected larvae with your candidate compounds.
- **Endpoint Measurement:** Monitor and record **larval survival** over time.
- **Data Interpretation:** A statistically significant prolongation of survival compared to untreated controls indicates positive *in vivo* efficacy [1].

## Experimental Workflow & SAR Logic

The following diagrams map the key experimental workflows and decision-making processes for **fenarimol** optimization.



[Click to download full resolution via product page](#)

*Diagram 1: The **fenarimol** analogue screening and optimization workflow, from initial library screening to the identification of lead candidates with in vivo efficacy [1].*



[Click to download full resolution via product page](#)

Diagram 2: Key structure-activity relationship (SAR) parameters for designing improved **fenarimol** analogues, highlighting optimal physicochemical properties and structural features [1].

## Frequently Asked Questions & Troubleshooting

**Q1: My compound shows excellent *in vitro* potency ( $\text{MIC}_{50} < 1 \mu\text{M}$ ) but fails in the *in vivo* larval model. What could be the reason?**

- **Most Likely Cause:** The compound's **lipophilicity (LogD) is likely too high**. The 2025 study found a strong trend where analogues with a  $\text{LogD} > 2.5$  showed poor *in vivo* performance despite good *in vitro* activity. This could be due to poor solubility, tissue distribution, or rapid metabolism [1].
- **Solution:** Redesign the compound to **lower the calculated LogD to below 2.5** while attempting to maintain potency. Focus on introducing polar or ionizable groups.

**Q2: How can I participate in or access more data from open-source drug discovery for neglected diseases?**

- **Answer:** You can engage with initiatives like the **Open Source Mycetoma (MycetOS)** project. This consortium shares all data and ideas publicly on platforms like GitHub and welcomes participation from researchers worldwide. Additionally, the **Open Synthesis Network (OSN)**, coordinated by DNDi, engages students and researchers in synthesizing compounds for diseases like mycetoma [2] [3].

**Q3: What is the presumed mechanism of action of fenarimol analogues against fungi?**

- **Answer: Fenarimol** is a known fungicide that potently **inhibits ergosterol biosynthesis** by interfering with the oxidative demethylation of lanosterol, a process catalyzed by cytochrome P450 enzymes [1] [4]. This mechanism is consistent with its activity against *M. mycetomatis*.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Structure–activity relationships of fenarimol analogues with ... [pubs.rsc.org]
2. Structure–activity relationships of fenarimol analogues with ... [chemrxiv.org]
3. Open Synthesis Network [dndi.org]
4. Fenarimol, a Pyrimidine-Type Fungicide, Inhibits ... [mdpi.com]

To cite this document: Smolecule. [fenarimol structure-activity relationship optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527853#fenarimol-structure-activity-relationship-optimization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)